molecular formula C11H8FNO2S B14844261 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid

2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid

Cat. No.: B14844261
M. Wt: 237.25 g/mol
InChI Key: WYIJYRXQXFLHAU-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which is attached to the thiazole ring The carboxylic acid group is located at the 4-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction between 3-fluoro-5-methylbenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can lead to the formation of the thiazole ring. Subsequent oxidation and carboxylation steps can introduce the carboxylic acid group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, contributing to the overall binding strength.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methylbenzeneboronic acid
  • 3-Fluoro-2-methylphenylboronic acid

Comparison

2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 3-Fluoro-5-methylbenzeneboronic acid and 3-Fluoro-2-methylphenylboronic acid, the thiazole derivative may exhibit enhanced stability and reactivity. The carboxylic acid group also provides additional sites for chemical modification, making it a versatile intermediate for various applications.

Properties

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H8FNO2S/c1-6-2-7(4-8(12)3-6)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

WYIJYRXQXFLHAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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